molecular formula C17H18N2O3 B1612097 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime CAS No. 405554-64-5

5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime

Número de catálogo: B1612097
Número CAS: 405554-64-5
Peso molecular: 298.34 g/mol
Clave InChI: CSJXMGWIFCRNGY-CYVLTUHYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
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Actividad Biológica

The compound 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3} with a molecular weight of approximately 298.34 g/mol. It features a unique structure that combines an indene moiety with a pyridine ring and hydroxyl groups, which may contribute to its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives related to this compound. For instance, related oxime derivatives have shown significant cytotoxic effects against human cancer cell lines, particularly lung adenocarcinoma (A549) and malignant melanoma (G-361) cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Apoptosis Induction
Compound AA5491.5Yes
Compound BG-3612.0Yes
Compound CMRC-5 (normal)>20No

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Enzyme Inhibition Studies

In addition to its cytotoxic properties, certain derivatives have been investigated for their ability to inhibit cytochrome P450 enzymes, which are vital in drug metabolism and synthesis of steroid hormones. Selective binding to these enzymes could lead to significant implications in pharmacology and toxicology.

Table 2: Enzyme Inhibition Data

EnzymeCompound TestedBinding Affinity (Ki)
CYP7YesModerate
CYP17A1YesHigh
CYP19A1NoN/A

Study 1: Antitumor Activity Evaluation

A study conducted on a series of oxime derivatives demonstrated that compounds structurally similar to This compound exhibited potent antitumor activity against A549 cells. The study highlighted the importance of the hydroxyl groups in enhancing the anticancer properties of these compounds.

Study 2: Selective Toxicity Profile

Another investigation focused on the selective toxicity of these compounds towards cancerous versus normal cells. Results indicated that while several derivatives effectively induced apoptosis in cancer cells, they maintained low cytotoxicity towards normal fibroblasts (MRC-5), suggesting a promising therapeutic index for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,2-Dihydroxy-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-inden-1-one O-methyl oxime, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the indenone core. Key steps include oxime formation (using hydroxylamine derivatives) and O-methylation (with methyl iodide or dimethyl sulfate under basic conditions). Reaction optimization should focus on:

  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions during oxime formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) for O-methylation to avoid decomposition .
    • Validation : Confirm intermediate structures via LC-MS and NMR (¹H/¹³C) at each step .

Q. How can researchers determine the physicochemical properties (e.g., solubility, logP) of this compound experimentally and computationally?

  • Experimental Methods :

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
  • logP : Reverse-phase HPLC using a calibrated octanol-water partition system .
    • Computational Tools : Group-contribution methods (e.g., UNIFAC) or quantum mechanical calculations (DFT) to estimate partition coefficients and pKa .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected MS fragments)?

  • Troubleshooting Framework :

  • NMR anomalies : Verify solvent deuterium lock, assess diastereomer formation (via chiral HPLC), or use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • MS discrepancies : Perform high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. Compare fragmentation pathways with in silico tools (e.g., Mass Frontier) .
    • Case Study : Pyridine ring proton coupling in the compound may cause splitting; deuterated solvents (DMSO-d₆) and variable-temperature NMR can clarify dynamic effects .

Q. How can machine learning (ML) models aid in designing derivatives of this compound for target-specific activity?

  • Methodological Pipeline :

  • Feature engineering : Encode molecular descriptors (e.g., topological polar surface area, H-bond donors) .
  • Model training : Use graph neural networks (GNNs) or random forests trained on kinase inhibition datasets (if targeting kinases) .
  • Validation : Prioritize candidates with docking simulations (AutoDock Vina) and synthesize top-ranked compounds for in vitro assays .
    • Limitations : ML predictions require experimental validation to confirm bioactivity and ADMET profiles .

Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?

  • Design Considerations :

  • Dosing regimen : Use staggered administration in rodent models to assess Cmax and AUC .
  • Sampling protocol : Collect plasma/tissue samples at logarithmic intervals (e.g., 0.5, 1, 2, 4, 8 h post-dose) .
  • Control groups : Include vehicle and reference compound arms to normalize inter-subject variability .
    • Analytical Workflow : Quantify compound levels via LC-MS/MS with isotopically labeled internal standards .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yield in the final O-methylation step of the synthesis?

  • Root Cause Analysis :

  • Reagent purity : Ensure methylating agents (e.g., methyl iodide) are anhydrous.
  • Steric hindrance : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
    • Alternative Routes : Explore Mitsunobu conditions (DIAD, PPh₃) for milder methylation .

Q. What computational approaches are most reliable for predicting the compound’s metabolic stability?

  • Tools and Workflows :

  • CYP450 metabolism : Use Schrödinger’s MetaSite or StarDrop’s P450 Module to identify vulnerable sites .
  • Half-life prediction : Combine ML models (e.g., XGBoost) with molecular dynamics (MD) simulations of hepatic microsome interactions .

Q. Data Interpretation and Validation

Q. How should researchers validate the compound’s proposed mechanism of action in enzymatic assays?

  • Experimental Framework :

  • Enzyme kinetics : Conduct Michaelis-Menten studies with varying substrate/compound concentrations .
  • Control experiments : Use known inhibitors/activators to benchmark activity .
    • Statistical rigor : Apply ANOVA or mixed-effects models to account for plate-to-plate variability .

Propiedades

Número CAS

405554-64-5

Fórmula molecular

C17H18N2O3

Peso molecular

298.34 g/mol

Nombre IUPAC

1-[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-diol

InChI

InChI=1S/C17H18N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10,16-17,20-21H,3,5H2,1H3/b19-15-

Clave InChI

CSJXMGWIFCRNGY-CYVLTUHYSA-N

SMILES

CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O

SMILES isomérico

CO/N=C\1/CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O

SMILES canónico

CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O

Origen del producto

United States

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